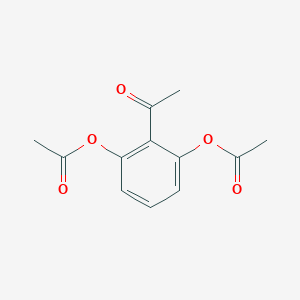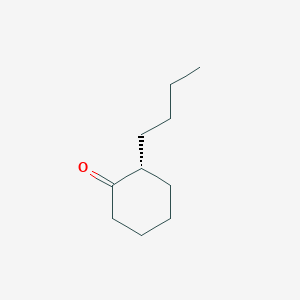![molecular formula C15H22O4 B14261267 4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol CAS No. 163009-96-9](/img/structure/B14261267.png)
4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core with a butoxy linker and a methyloxetane moiety, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol typically involves the reaction of 4-hydroxyphenol with 4-bromobutoxy-3-methyloxetane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyloxetane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methyloxetane group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction results in alcohols.
Applications De Recherche Scientifique
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the methyloxetane moiety can undergo ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-oxetanemethanol: Shares the methyloxetane moiety but lacks the phenolic core.
4-(4-{1-[(3-methyloxetan-3-yl)methoxy]butoxy}phenoxymethyl)phenyl 4-{2-[2-(prop-2-enoyloxy)ethoxy]ethoxy}benzoate: Contains similar structural elements but with additional functional groups.
Uniqueness
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol is unique due to its combination of a phenolic core with a methyloxetane moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
163009-96-9 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
4-[4-[(3-methyloxetan-3-yl)methoxy]butoxy]phenol |
InChI |
InChI=1S/C15H22O4/c1-15(11-18-12-15)10-17-8-2-3-9-19-14-6-4-13(16)5-7-14/h4-7,16H,2-3,8-12H2,1H3 |
Clé InChI |
AXKLNTLWKGWOEE-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)COCCCCOC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
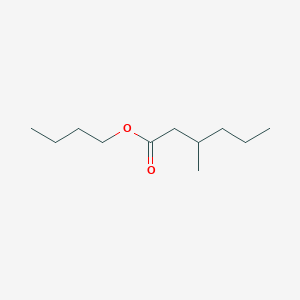

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)

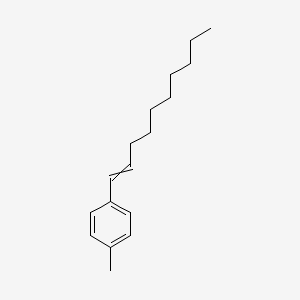
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
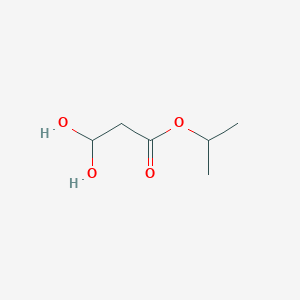
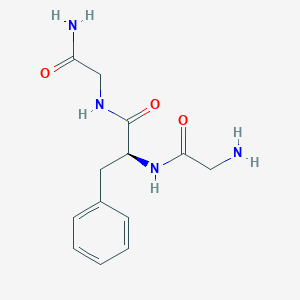

![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
